molecular formula C23H24FN3O3S B11045147 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11045147
M. Wt: 441.5 g/mol
InChI Key: QQDWTAXNHYFUJY-UHFFFAOYSA-N
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Description

4-{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-d][1,3]thiazine core, followed by the introduction of the fluorobenzyl and methoxyphenyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

4-{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C23H24FN3O3S/c1-13(2)27-22-20(23(28)26-27)21(31-14(3)25-22)15-9-10-18(19(11-15)29-4)30-12-16-7-5-6-8-17(16)24/h5-11,13,21H,12H2,1-4H3,(H,26,28)

InChI Key

QQDWTAXNHYFUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)NN2C(C)C

Origin of Product

United States

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